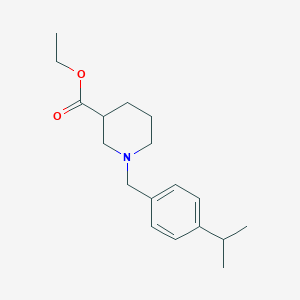![molecular formula C17H27ClN4O3 B4925138 2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride](/img/structure/B4925138.png)
2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[4-nitro-3-(1-piperidinyl)phenyl]-1-piperazinyl}ethanol hydrochloride, commonly known as NPPB, is a chemical compound that has been extensively used in scientific research. It is a piperazine-based compound that has been synthesized using various methods. NPPB has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
The mechanism of action of NPPB is complex and varies depending on the target ion channel or enzyme. NPPB has been found to block the Cl- channels by binding to the extracellular domain of the channel. It also inhibits the activity of TRPV channels by binding to the intracellular domain of the channel. NPPB has been found to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. Similarly, it inhibits the activity of NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) cofactor in the enzyme.
Biochemical and physiological effects:
NPPB has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the secretion of chloride ions in various tissues, including airway epithelia, intestinal epithelia, and sweat glands. This property makes NPPB a potential treatment for diseases such as cystic fibrosis and secretory diarrhea. NPPB has also been found to have anti-inflammatory effects by inhibiting the activity of NADPH oxidase and reducing the production of reactive oxygen species. Additionally, NPPB has been found to inhibit the proliferation of cancer cells and induce apoptosis.
实验室实验的优点和局限性
NPPB has several advantages as a tool for lab experiments. It is a potent inhibitor of various ion channels and enzymes, making it a valuable tool for investigating their functions. Additionally, NPPB is relatively stable and can be easily synthesized in large quantities. However, NPPB also has some limitations. It has been found to have off-target effects on some ion channels and enzymes, which can complicate the interpretation of experimental results. Additionally, NPPB can be toxic at high concentrations, which can limit its use in some experiments.
未来方向
There are several future directions for research involving NPPB. One area of research is the development of more specific inhibitors of ion channels and enzymes. This would allow researchers to investigate the functions of these molecules more precisely. Additionally, researchers could investigate the effects of NPPB on other physiological processes, such as immune function and wound healing. Finally, researchers could investigate the potential therapeutic applications of NPPB, particularly in the treatment of cystic fibrosis and cancer.
Conclusion:
In conclusion, NPPB is a valuable tool for scientific research. It is a potent inhibitor of various ion channels and enzymes, making it a valuable tool for investigating their functions. NPPB has a wide range of biochemical and physiological effects, including the inhibition of chloride ion secretion and the induction of apoptosis. While NPPB has some limitations, including off-target effects and toxicity at high concentrations, it remains a valuable tool for researchers in various fields. Future research involving NPPB could lead to the development of more specific inhibitors of ion channels and enzymes, as well as potential therapeutic applications in the treatment of cystic fibrosis and cancer.
合成方法
NPPB can be synthesized using various methods. One of the most common methods is the reaction of 4-nitro-3-(1-piperidinyl)aniline with 1-(2-hydroxyethyl)piperazine in the presence of a base, followed by quaternization with hydrochloric acid to form the hydrochloride salt. The purity of NPPB can be increased by recrystallization from ethanol.
科学研究应用
NPPB has been extensively used in scientific research as a tool to investigate various physiological and biochemical processes. It has been found to be a potent inhibitor of various ion channels, including Cl- channels, TRPV channels, and CFTR channels. NPPB has also been used to study the effects of various drugs on these channels. Additionally, NPPB has been found to inhibit the activity of various enzymes, including carbonic anhydrase and NADPH oxidase. These properties make NPPB a valuable tool for researchers in various fields, including pharmacology, physiology, and biochemistry.
属性
IUPAC Name |
2-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3.ClH/c22-13-12-18-8-10-19(11-9-18)15-4-5-16(21(23)24)17(14-15)20-6-2-1-3-7-20;/h4-5,14,22H,1-3,6-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNBCDQGCZNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)CCO)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]ethanol;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[4-(benzyloxy)phenyl]amino}-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B4925056.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)
![2-[(3,5-dichloro-4-hydroxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B4925059.png)
![2-phenylethyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4925064.png)
![2-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4925069.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925091.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4925111.png)
![1-[4-(2-{3-[benzyl(methyl)amino]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B4925119.png)
![N-[2-(allyloxy)benzyl]-2-fluoroaniline](/img/structure/B4925146.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4925148.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)cyclobutanecarboxamide](/img/structure/B4925162.png)